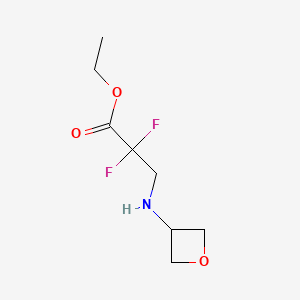
Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate is a compound that features a unique combination of a difluorinated ethyl group and an oxetane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxetane derivatives is through intramolecular cyclization, which can be achieved via various cyclization strategies such as epoxide ring opening and ring closing .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The oxetane ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are typically tailored to achieve the desired transformation while maintaining the integrity of the oxetane ring .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the oxetane ring .
Scientific Research Applications
Ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving oxetane-containing compounds.
Industry: It is utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: This compound also features a difluorinated ethyl group but has a different core structure involving a chromenyl group.
Methyl 2-(oxetan-3-ylidene)acetate: This compound contains an oxetane ring similar to ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate but differs in the substituents attached to the ring.
Uniqueness
Ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate is unique due to the combination of the oxetane ring and the difluorinated ethyl group. This combination imparts distinct physicochemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H13F2NO3 |
|---|---|
Molecular Weight |
209.19 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate |
InChI |
InChI=1S/C8H13F2NO3/c1-2-14-7(12)8(9,10)5-11-6-3-13-4-6/h6,11H,2-5H2,1H3 |
InChI Key |
YDJJZGNIHOIXAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CNC1COC1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



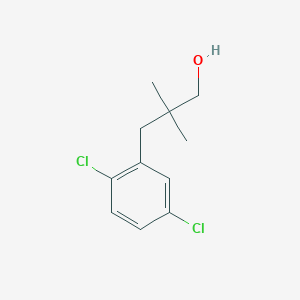



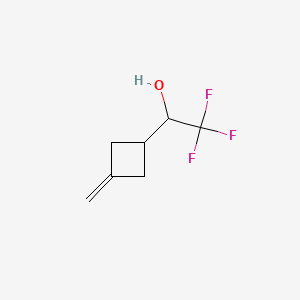
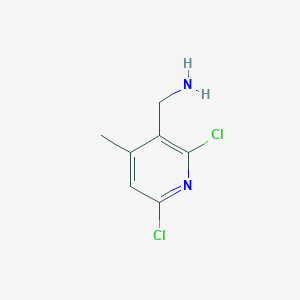
![1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanaminehydrochloride](/img/structure/B13554188.png)
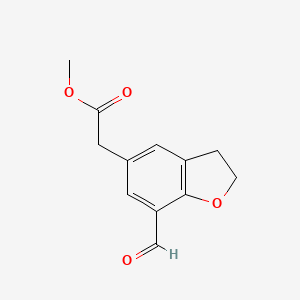
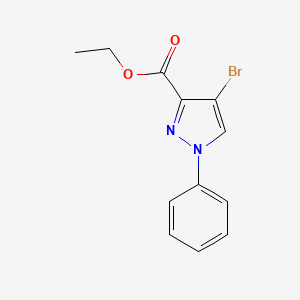
![1-[Bromo(difluoro)methyl]-4-iodo-pyrazole](/img/structure/B13554201.png)
![4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13554214.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B13554222.png)

